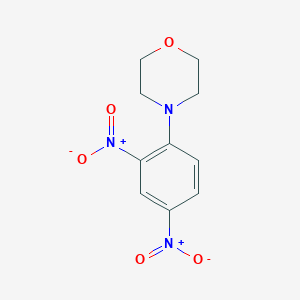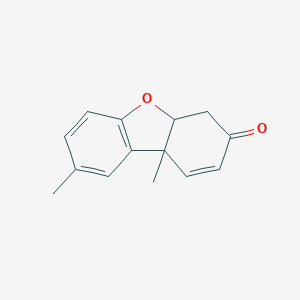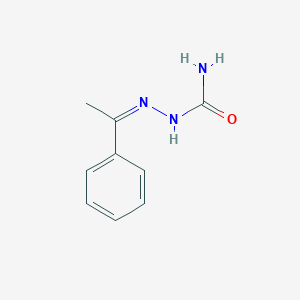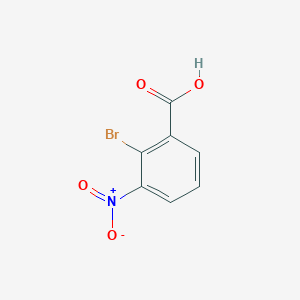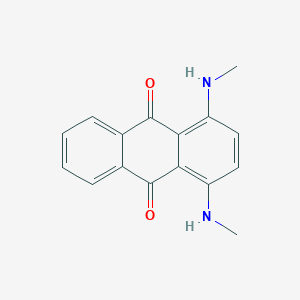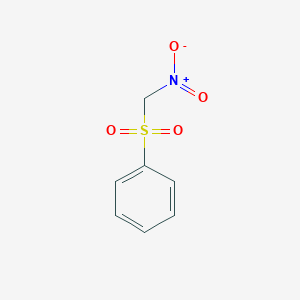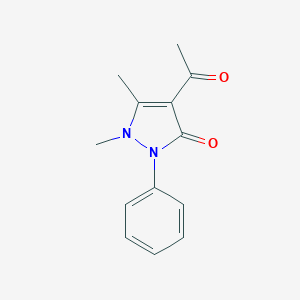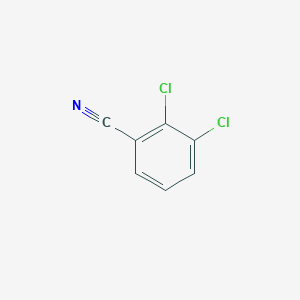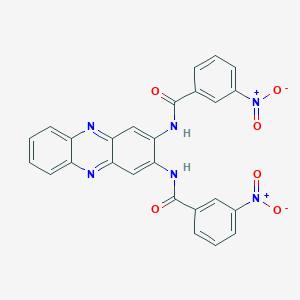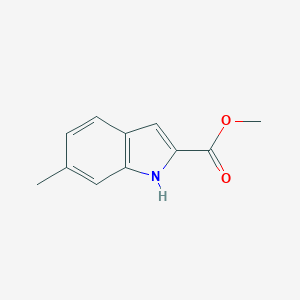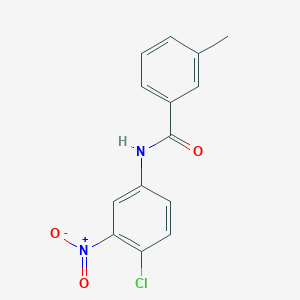
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide, also known as CNB-001, is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent neuroprotective agent that has shown promising results in preclinical studies. CNB-001 is a member of the benzamide family of compounds and has a molecular weight of 308.7 g/mol.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various cellular pathways involved in oxidative stress, inflammation, and apoptosis. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been shown to improve mitochondrial function and reduce apoptosis in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It has a high degree of purity and stability, which makes it suitable for use in various assays. It is also soluble in various solvents, which makes it easy to administer to cells or animals. However, N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has certain limitations, such as its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chloro-3-nitrophenyl)-3-methylbenzamide. One potential area of research is the development of new formulations of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide that can improve its bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide in other neurological disorders such as multiple sclerosis and Huntington's disease. Further studies are also needed to elucidate the exact mechanism of action of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide and to identify potential biomarkers of its efficacy.
Synthesemethoden
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis of N-(4-chloro-3-nitrophenyl)-3-methylbenzamide involves the reaction of 4-chloro-3-nitroaniline and 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have potent neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. N-(4-chloro-3-nitrophenyl)-3-methylbenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
304453-70-1 |
|---|---|
Produktname |
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide |
Molekularformel |
C14H11ClN2O3 |
Molekulargewicht |
290.7 g/mol |
IUPAC-Name |
N-(4-chloro-3-nitrophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-3-2-4-10(7-9)14(18)16-11-5-6-12(15)13(8-11)17(19)20/h2-8H,1H3,(H,16,18) |
InChI-Schlüssel |
CCGCLMJSSPPDFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



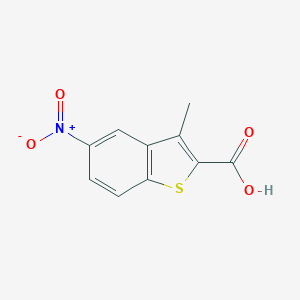
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
